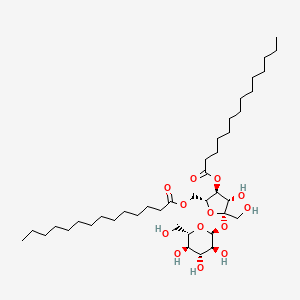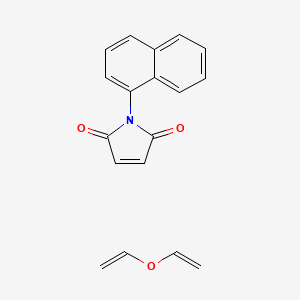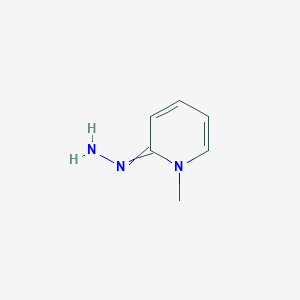
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- is a macrocyclic compound with the molecular formula C10H24N4. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry . It is also referred to as a nitrogen crown ether analogue due to its structural similarity to crown ethers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- can be synthesized through various methods. One common approach involves the cyclization of linear tetraamines under specific conditions. For instance, the reaction of 1,2-dibromoethane with a tetraamine precursor in the presence of a base can yield the desired macrocyclic compound . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- often involves large-scale synthesis using similar cyclization reactions. The process may include purification steps such as recrystallization or distillation to obtain the compound in high purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized macrocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and binding in biological systems.
Industry: Acts as an antioxidant in rubber and other materials, preventing oxidation and degradation.
Wirkmechanismus
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, creating a stable chelate complex. This interaction can influence various molecular targets and pathways, such as metal ion transport and catalysis .
Vergleich Mit ähnlichen Verbindungen
1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- can be compared with other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Contains additional methyl groups, which can affect its steric and electronic properties.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Similar structure but with different substitution patterns, leading to variations in its coordination behavior and applications.
These comparisons highlight the uniqueness of 1,4,8,11-Tetraazacyclotetradecane, 5,12-dimethyl- in terms of its specific substitution pattern and resulting chemical properties.
Eigenschaften
CAS-Nummer |
25682-09-1 |
|---|---|
Molekularformel |
C12H28N4 |
Molekulargewicht |
228.38 g/mol |
IUPAC-Name |
5,12-dimethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C12H28N4/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15-11/h11-16H,3-10H2,1-2H3 |
InChI-Schlüssel |
ZATMZFRYHBHNEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNCCNC(CCNCCN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



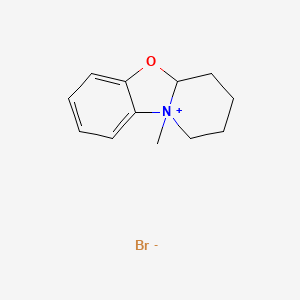
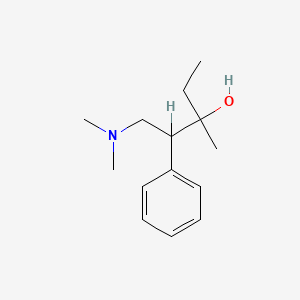
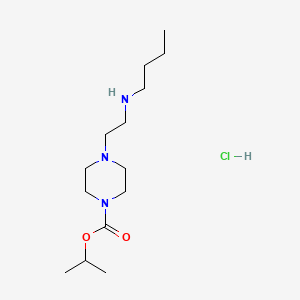
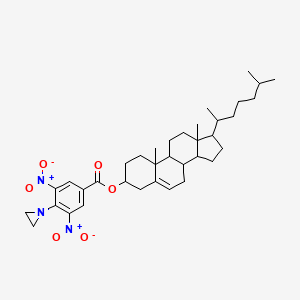
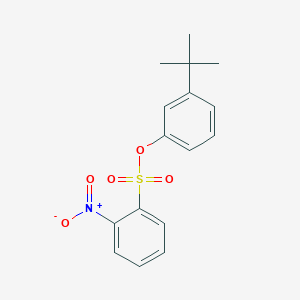
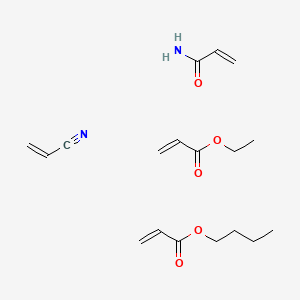
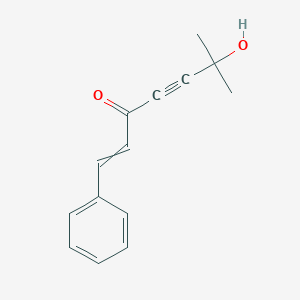
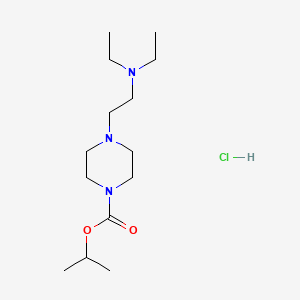
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)

